molecular formula C8H7ClF3NO B1529707 4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine CAS No. 1227502-28-4

4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine

Cat. No.: B1529707
CAS No.: 1227502-28-4
M. Wt: 225.59 g/mol
InChI Key: KHESAUXZVXKAPJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

Chemical Reactions Analysis

4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications:

    Agrochemicals: It is used as an intermediate in the synthesis of pesticides and herbicides.

    Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its unique chemical properties.

    Materials Science:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine is primarily attributed to the presence of the trifluoromethyl group and the pyridine ring. These structural features influence the compound’s interaction with biological targets and pathways. For instance, in agrochemicals, the compound interferes with the biochemical processes of pests, leading to their control . In pharmaceuticals, the compound’s mechanism of action depends on the specific drug it is incorporated into and its target pathways .

Comparison with Similar Compounds

4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as:

  • 2-Chloromethyl-6-methoxy-3-(trifluoromethyl)pyridine
  • 4-Methoxy-2-(trifluoromethyl)phenylboronic acid

These compounds share similar structural features but differ in their specific substituents and positions on the pyridine ring. The presence of the trifluoromethyl group in these compounds imparts unique chemical properties, such as increased stability and biological activity .

Properties

IUPAC Name

4-(chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c1-14-7-3-5(4-9)2-6(13-7)8(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHESAUXZVXKAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211940
Record name 4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227502-28-4
Record name 4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227502-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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